1-(4-Chlorophenyl)-6-ethoxyhexan-1-one
Description
These compounds share a 4-chlorophenyl group and ketone functionality, making them relevant analogs for comparison. The target compound likely exhibits similar synthetic and biological properties, given its structural resemblance to the chalcones studied in the evidence.
Properties
CAS No. |
61719-26-4 |
|---|---|
Molecular Formula |
C14H19ClO2 |
Molecular Weight |
254.75 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-6-ethoxyhexan-1-one |
InChI |
InChI=1S/C14H19ClO2/c1-2-17-11-5-3-4-6-14(16)12-7-9-13(15)10-8-12/h7-10H,2-6,11H2,1H3 |
InChI Key |
JALPGJKSTDFZGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCCCC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-6-ethoxyhexan-1-one typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, followed by hydrolysis and decarboxylation to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-6-ethoxyhexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 4-chlorobenzoic acid or 4-chlorobenzophenone.
Reduction: 1-(4-Chlorophenyl)-6-ethoxyhexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-6-ethoxyhexan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Yield : The presence of electron-withdrawing groups (e.g., 4-Cl) enhances reaction efficiency, as seen in Compound 1 (87.03% yield) compared to brominated analogs (55.32–62.32%) .
- Substituent Effects : Bulkier substituents (e.g., isopropyl in Compound 4) reduce yields due to steric hindrance during synthesis .
Cytotoxic Activity Against MCF-7 Breast Cancer Cells
| Compound Name | IC₅₀ (μg/mL) | Cytotoxic Potential |
|---|---|---|
| (E)-1-(4-Chlorophenyl)-3-p-tolyprop-2-en-1-on | 1,484.75 | Inactive |
| (E)-1-(4-Chlorophenyl)-3-(4-tolyprophenyl)... | 37.24 | Highly Active |
| (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on | 422.22 | Moderately Active |
| (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)... | 22.41 | Most Active |
Key Findings :
- Halogen Position : Bromine at the 3-position (Compounds 3 and 4) enhances activity compared to chlorine at the 4-position (Compounds 1 and 2) .
- Aryl Substituents : Bulky groups like 4-isopropylphenyl (Compound 4) significantly improve cytotoxicity (IC₅₀ = 22.41 μg/mL), likely due to increased lipophilicity and cell membrane penetration .
- Inactivity of Compound 1 : The lack of bromine and presence of a simple p-tolyl group result in negligible activity (IC₅₀ > 1,000 μg/mL) .
Computational and Theoretical Insights
discusses DFT studies on related chlorophenyl ketones, such as (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (4CPHPP) . Key computational findings include:
- Electronic Properties : The 4-chlorophenyl group enhances electron-withdrawing effects, stabilizing the ketone moiety and influencing reactivity .
- Hydrogen Bonding : Hydroxyl groups (as in 4CPHPP) improve solubility and interaction with biological targets, a feature absent in the compared chalcones .
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